molecular formula C20H11ClF2N4O3S B2529245 2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 896010-36-9

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2529245
CAS No.: 896010-36-9
M. Wt: 460.84
InChI Key: SAEOEOPKBRKFON-UHFFFAOYSA-N
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Description

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole core, introduction of the nitro group, and subsequent functionalization with the pyridin-3-ylmethyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Ammonia (NH3), thiols (R-SH).

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit Mycobacterium tuberculosis makes it a promising candidate for further development as an anti-tubercular agent .

Properties

IUPAC Name

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF2N4O3S/c21-15-4-3-13(27(29)30)8-14(15)19(28)26(10-11-2-1-5-24-9-11)20-25-18-16(23)6-12(22)7-17(18)31-20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEOEOPKBRKFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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